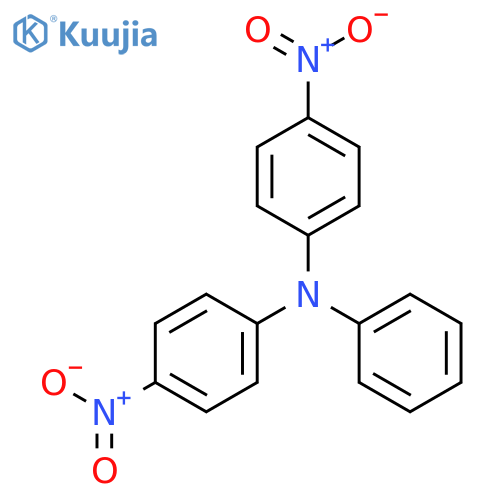Cas no 1100-10-3 (Bis-(4-nitrophenyl)phenylamine)

1100-10-3 structure
商品名:Bis-(4-nitrophenyl)phenylamine
Bis-(4-nitrophenyl)phenylamine 化学的及び物理的性質
名前と識別子
-
- Benzenamine,4-nitro-N-(4-nitrophenyl)-N-phenyl-
- Bis-(4-nitrophenyl)phenylamine
- 4-nitro-N-(4-nitrophenyl)-N-phenylaniline
- 4,4'-Dinitrotriphenylamine
- 4.4'-Dinitro-triphenylamin
- Bis-(4-nitro-phenyl)-phenyl-amin
- BIS(4-NITROPHENYL)PHENYLAMINE
- Di-p-nitrophenyl-phenylamin
- Phenyl-bis-<4-nitro-phenyl>-amin
- 4,4'-Dinitro-triphenylaMine
- 4-Nitro-N-(4-nitrophenyl)-N-phenyl-benzenaMine
- BenzenaMine, 4-nitro-N-(4-nitrophenyl)-N-phenyl-
- J-002362
- NKZATZDYEKDQLV-UHFFFAOYSA-N
- 1100-10-3
- FT-0663355
- DTXSID10408371
- YSZC1586
- SCHEMBL1039452
- SCHEMBL15848882
- AKOS003235720
- CS-0170047
-
- インチ: InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H
- InChIKey: NKZATZDYEKDQLV-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(N(C2C=CC([N+]([O-])=O)=CC=2)C2C=CC=CC=2)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 335.09100
- どういたいしつりょう: 335.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 94.9Ų
じっけんとくせい
- 密度みつど: 1.3775 (rough estimate)
- ゆうかいてん: 196-198°C
- ふってん: 471.97°C (rough estimate)
- フラッシュポイント: 271.9±25.9 °C
- 屈折率: 1.5855 (estimate)
- PSA: 94.88000
- LogP: 6.01920
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Bis-(4-nitrophenyl)phenylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bis-(4-nitrophenyl)phenylamine 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
Bis-(4-nitrophenyl)phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240687-100mg |
4-Nitro-N-(4-nitrophenyl)-n-phenylaniline |
1100-10-3 | 98% | 100mg |
¥4368.00 | 2024-08-09 | |
| TRC | B506280-250mg |
Bis-(4-nitrophenyl)phenylamine |
1100-10-3 | 250mg |
$ 764.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240687-250mg |
4-Nitro-N-(4-nitrophenyl)-n-phenylaniline |
1100-10-3 | 98% | 250mg |
¥10500.00 | 2024-08-09 | |
| TRC | B506280-500mg |
Bis-(4-nitrophenyl)phenylamine |
1100-10-3 | 500mg |
$ 1355.00 | 2023-04-18 | ||
| TRC | B506280-100mg |
Bis-(4-nitrophenyl)phenylamine |
1100-10-3 | 100mg |
$ 322.00 | 2023-04-18 | ||
| A2B Chem LLC | AE14981-25mg |
BIS-(4-NITROPHENYL)PHENYLAMINE |
1100-10-3 | 25mg |
$219.00 | 2024-01-05 | ||
| TRC | B506280-25mg |
Bis-(4-nitrophenyl)phenylamine |
1100-10-3 | 25mg |
$ 110.00 | 2023-09-08 | ||
| TRC | B506280-50mg |
Bis-(4-nitrophenyl)phenylamine |
1100-10-3 | 50mg |
$ 173.00 | 2023-04-18 |
Bis-(4-nitrophenyl)phenylamine 関連文献
-
1. Thermodynamics and solubility of oxygen in liquid metals from e.m.f. measurements involving solid electrolytes. Part 1.—LeadC. B. Alcock,T. N. Belford Trans. Faraday Soc. 1964 60 822
-
Johannes Dale,A. J. Hubert,G. S. D. King J. Chem. Soc. 1963 73
-
3. 445. Phosphine oxide complexes. Part IV. Tetrahedral, planar, and binuclear complexes of copper(II) with phosphine oxides, and some arsine oxide analoguesD. M. L. Goodgame,F. A. Cotton J. Chem. Soc. 1961 2298
1100-10-3 (Bis-(4-nitrophenyl)phenylamine) 関連製品
- 100-15-2(N-Methyl-4-nitroaniline)
- 836-30-6((4-Nitrophenyl)phenylamine)
- 1821-27-8(Bis-(4-nitrophenyl)amine)
- 4316-57-8(4-Nitrophenyl Diphenylamine)
- 20440-93-1(Tris(p-nitrophenyl)amine)
- 4531-79-7(3-nitro-N-phenylaniline)
- 619-26-1(n-Methyl-3-nitroaniline)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
